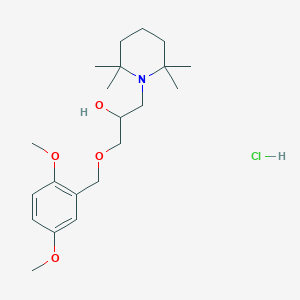

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

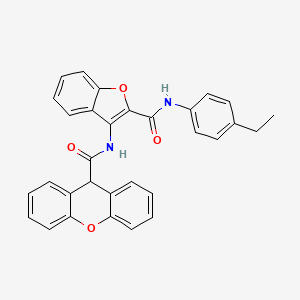

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H36ClNO4 and its molecular weight is 401.97. The purity is usually 95%.

BenchChem offers high-quality 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Oxidative Removal and Protective Groups

The compound's structural features make it pertinent in the study of new oxidatively removable carboxy protecting groups. For instance, 2,6-Dimethoxybenzyl esters, which share a partial structural similarity with the compound , are known for their ease of oxidation by specific agents to generate corresponding carboxylic acids. This property is critical in synthetic organic chemistry for the temporary protection of carboxyl groups during complex synthesis sequences (Kim & Misco, 1985).

Catalysis and Synthesis

Furthermore, its structural motif finds relevance in catalysis, such as in TEMPO (2,2,6,6-tetramethylpiperidin-1-yl) catalyzed oxidation systems. These systems are utilized for the efficient conversion of alcohols to carbonyl compounds under environmentally benign conditions, showcasing the compound's potential in green chemistry applications (Xiao‐Qiang Li & Chi Zhang, 2009).

Synthetic Utility in Nucleoside Protection

The compound's functionality is also applicable in nucleoside protection. The 3,4-dimethoxybenzyl group, similar in structure to the 2,5-dimethoxybenzyl moiety of the compound, serves as an efficient protecting group for hydroxyl and amide functionalities in nucleosides, highlighting its utility in the synthesis of oligoribonucleotides (Takaku, Ito, & Imai, 1986).

Application in Diverse Synthetic Pathways

Additionally, this compound's derivates are instrumental in diverse synthetic pathways, including the synthesis of complex molecules with potential pharmacological activities. For example, the synthesis and evaluation of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrate the compound's relevance in creating molecules with antitumor activity, underlining its importance in medicinal chemistry (Grivsky et al., 1980).

Mechanistic Studies in Organic Chemistry

The compound's structural components contribute to the mechanistic understanding of organic reactions. For instance, studies involving tetramethylpiperidine derivatives help elucidate reaction mechanisms, such as ortholithiations, which are fundamental in organic synthesis (Mack & Collum, 2018).

Propiedades

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO4.ClH/c1-20(2)10-7-11-21(3,4)22(20)13-17(23)15-26-14-16-12-18(24-5)8-9-19(16)25-6;/h8-9,12,17,23H,7,10-11,13-15H2,1-6H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYLXMIOWYDCSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1CC(COCC2=C(C=CC(=C2)OC)OC)O)(C)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate](/img/structure/B2380655.png)

![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)

![N-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2380661.png)

![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)

![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)